6-Methyl Paliperidone-d4

Impurity Profiling LC-MS/MS Quantification Stable Isotope Internal Standard

6-Methyl Paliperidone-d4 is the definitive +4.03 Da mass-shifted deuterium-labeled stable isotope internal standard for accurate LC-MS/MS quantification of the 6-Methyl Paliperidone impurity (Paliperidone Impurity M) in Paliperidone and Risperidone APIs and finished products. Unlike unlabeled 6-Methyl Paliperidone or Paliperidone-d4, only this structurally matched SIL-IS guarantees co-elution with the target analyte, eliminates isotopic cross-talk, and reliably corrects matrix effects across diverse sample matrices. These performance characteristics are essential for meeting ICH Q3A/Q3B impurity thresholds and strengthening ANDA/DMF regulatory submissions. Each batch is supplied with a traceable Certificate of Analysis.

Molecular Formula C₂₄H₂₅D₄FN₄O₃
Molecular Weight 444.54
Cat. No. B1160307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl Paliperidone-d4
SynonymsPaliperidone Impurity M-d4
Molecular FormulaC₂₄H₂₅D₄FN₄O₃
Molecular Weight444.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl Paliperidone-d4: Stable Isotope-Labeled Internal Standard for Paliperidone Impurity M Quantification in Pharmaceutical Analysis


6-Methyl Paliperidone-d4 (C₂₄H₂₅D₄FN₄O₃; molecular weight: 444.54 g/mol) is a deuterium-labeled stable isotope internal standard (SIL-IS) of 6-Methyl Paliperidone (Paliperidone Impurity M) . The unlabeled 6-Methyl Paliperidone (C₂₄H₂₉FN₄O₃; molecular weight: 440.51 g/mol) is a structurally defined process-related impurity and degradation product of the atypical antipsychotic agents Paliperidone and Risperidone [1]. The -d4 isotope labeling incorporates four deuterium atoms into the molecular scaffold, generating a +4.03 Da mass shift from the unlabeled analyte , which enables its application as a gold-standard internal standard for accurate LC-MS/MS quantification of 6-Methyl Paliperidone in pharmaceutical impurity profiling and regulatory submission studies .

Why 6-Methyl Paliperidone-d4 Cannot Be Replaced by Unlabeled or API-Targeted Internal Standards in Impurity Analysis


Substituting 6-Methyl Paliperidone-d4 with unlabeled 6-Methyl Paliperidone, the API-targeted Paliperidone-d4, or structurally unrelated internal standards introduces quantifiable analytical errors that compromise regulatory compliance. Unlabeled 6-Methyl Paliperidone lacks the mass distinction required for MS differentiation from the analyte, rendering accurate isotope dilution quantification impossible. Paliperidone-d4 (C₂₃H₂₃D₄FN₄O₃; MW: 430.51 g/mol) differs from 6-Methyl Paliperidone-d4 in both core scaffold (presence of a methyl group at the 6-position) and molecular weight (Δ14.03 Da), creating differential ionization efficiency and retention behavior that violates the fundamental SIL-IS principle of analyte co-elution . Under ICH Q3A/Q3B guidelines, impurity quantification must employ an internal standard matched to the specific impurity structure to ensure accurate reporting relative to established thresholds . The unique +4.03 Da mass shift (440.51 → 444.54 Da) in 6-Methyl Paliperidone-d4 eliminates isotopic overlap and matrix effect discrepancies, a precision unattainable with any alternative internal standard .

6-Methyl Paliperidone-d4: Quantitative Differentiation Evidence for Procurement Decisions


Structural Distinction: 6-Methyl Paliperidone-d4 vs. Paliperidone-d4 as Internal Standards

6-Methyl Paliperidone-d4 is structurally and functionally distinct from the widely available Paliperidone-d4, which is designed to quantify the active pharmaceutical ingredient (API) rather than the 6-Methyl impurity . The core scaffold of 6-Methyl Paliperidone-d4 contains an additional methyl group at the 6-position of the tetrahydropyridopyrimidinone ring, resulting in molecular formula C₂₄H₂₅D₄FN₄O₃ and molecular weight 444.54 g/mol . Paliperidone-d4 lacks this methyl group (C₂₃H₂₃D₄FN₄O₃; MW: 430.51 g/mol), representing a structural difference of CH₂ (14.03 Da) . This difference means the two compounds exhibit distinct chromatographic retention times and ionization efficiencies in LC-MS/MS, precluding accurate cross-analyte quantification .

Impurity Profiling LC-MS/MS Quantification Stable Isotope Internal Standard

Isotopic Mass Shift: 6-Methyl Paliperidone-d4 vs. Unlabeled 6-Methyl Paliperidone

The incorporation of four deuterium atoms in 6-Methyl Paliperidone-d4 yields a +4.03 Da mass shift relative to the unlabeled 6-Methyl Paliperidone analyte (MW: 444.54 vs. 440.51 g/mol) . This mass difference exceeds the minimum recommended threshold of +3 Da for stable isotope internal standards in LC-MS/MS, ensuring baseline mass resolution and eliminating isotopic cross-talk between the analyte and internal standard channels [1]. In validated UFLC-MS/MS methods employing deuterated internal standards (e.g., Paliperidone-d4 with mass transition 431.1→211.0 for the IS versus 427.0→207.0 for the unlabeled analyte), this mass shift enables simultaneous quantification of both species without mutual interference [2].

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Matrix Effect and Ionization Variability Correction: Deuterated vs. Non-Deuterated Internal Standards

In biological and pharmaceutical matrices, co-eluting endogenous components can suppress or enhance analyte ionization by 30-100% in LC-MS/MS, a phenomenon known as matrix effect . Stable isotope-labeled internal standards such as 6-Methyl Paliperidone-d4 co-elute with the unlabeled analyte and experience identical matrix-induced ionization variations, enabling precise ratio-based correction [1]. By contrast, non-deuterated structural analogs or unlabeled internal standards exhibit differential elution and ionization behavior, resulting in uncorrected quantitative bias. Validation studies using Paliperidone-d4 as an internal standard in human plasma demonstrated linearity across 0.200-55.115 ng/mL with regression coefficients meeting regulatory acceptance criteria, performance attributable to matched matrix effect correction [2].

LC-MS/MS Method Validation Matrix Effect Ionization Efficiency

Regulatory Compliance: Impurity-Specific Quantification per ICH Guidelines

6-Methyl Paliperidone-d4 enables impurity-specific quantification that meets ICH Q3A (New Drug Substances) and Q3B (New Drug Products) guidelines, which mandate reporting, identification, and qualification thresholds for individual impurities based on accurate quantitative data . The unlabeled 6-Methyl Paliperidone impurity must be monitored due to its potential presence as a synthetic byproduct or degradation product in Paliperidone and Risperidone drug substances and products [1]. Using 6-Methyl Paliperidone-d4 as the matched internal standard provides the analytical specificity and quantitative precision necessary to demonstrate compliance with impurity thresholds (e.g., reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for ≤2 g/day daily dose) .

Pharmaceutical Quality Control ICH Q3A/Q3B Regulatory Submission

Analytical Certification: Batch-Specific CoA vs. Uncertified Impurity Standards

6-Methyl Paliperidone-d4 is supplied with a batch-specific Certificate of Analysis (CoA) containing lot-specific purity data, structural confirmation (NMR, MS, IR), and characterization parameters that meet pharmacopeial and regulatory documentation standards . Paliperidone impurity standards are typically delivered with complete structural characterization and validated analytical data suitable for method development, validation, and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. In contrast, generic unlabeled 6-Methyl Paliperidone from non-specialized suppliers may lack comprehensive analytical certification, requiring users to perform costly and time-consuming in-house characterization before regulatory use .

Certificate of Analysis Method Validation Quality Control

6-Methyl Paliperidone-d4: Validated Research and Industrial Applications Driven by Quantitative Evidence


LC-MS/MS Method Development and Validation for 6-Methyl Paliperidone Impurity Quantification

6-Methyl Paliperidone-d4 serves as the optimal internal standard for developing validated LC-MS/MS methods to quantify the 6-Methyl Paliperidone impurity in Paliperidone and Risperidone drug substances and finished products. The +4.03 Da mass shift (444.54 vs. 440.51 g/mol) provides the baseline mass resolution required for accurate integration and eliminates isotopic cross-talk . This matched SIL-IS enables reliable matrix effect correction, supporting method validation parameters including linearity, accuracy, precision, and robustness as required by ICH Q2(R1) and regulatory submissions .

Pharmaceutical Quality Control and Batch Release Testing

In QC laboratories performing batch release testing of Paliperidone and Risperidone APIs and drug products, 6-Methyl Paliperidone-d4 enables accurate quantification of the 6-Methyl impurity against ICH Q3A/Q3B thresholds . The batch-specific Certificate of Analysis (CoA) ensures traceability and compliance with pharmacopeial expectations, reducing the burden of in-house characterization . Accurate impurity quantification using the matched internal standard is essential for demonstrating that impurity levels fall below reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds, directly supporting product release decisions .

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Generic pharmaceutical manufacturers preparing ANDA or DMF submissions for Paliperidone or Risperidone products require impurity profiling data generated with validated analytical methods. 6-Methyl Paliperidone-d4, as a certified impurity-specific internal standard, provides the analytical rigor expected by regulatory agencies for demonstrating control of the 6-Methyl impurity . Use of this matched SIL-IS, as opposed to unlabeled or mismatched internal standards, strengthens the analytical section of regulatory submissions and reduces the risk of deficiency letters related to impurity method validation .

Forced Degradation and Stability Studies

During forced degradation (stress) studies and long-term stability testing of Paliperidone and Risperidone formulations, accurate tracking of impurity formation and growth is essential. 6-Methyl Paliperidone-d4 enables precise quantification of 6-Methyl Paliperidone as a potential degradation product, with matrix effect correction that maintains accuracy across diverse sample matrices encountered in stress conditions (acidic, basic, oxidative, thermal, photolytic) . The deuterated internal standard's co-elution ensures that any matrix-induced ionization variability introduced by stressed samples is reliably corrected, supporting robust stability-indicating method performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl Paliperidone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.